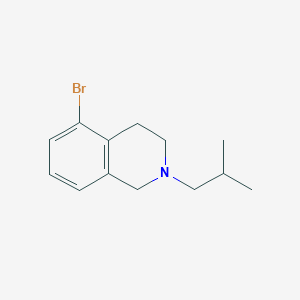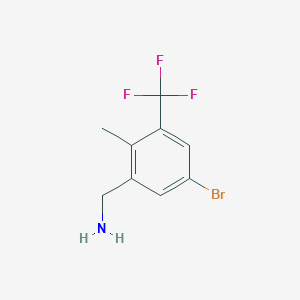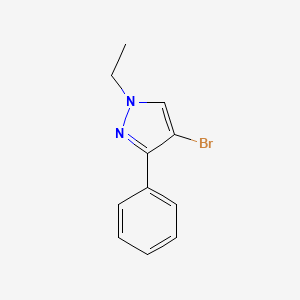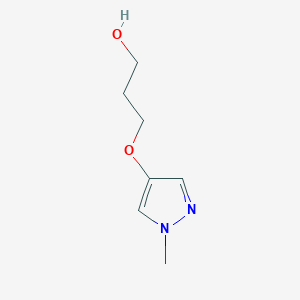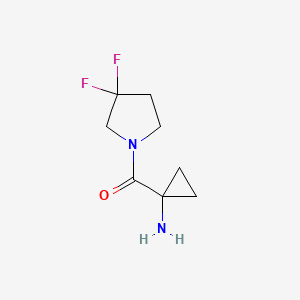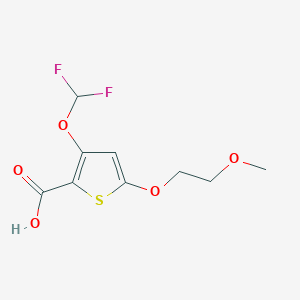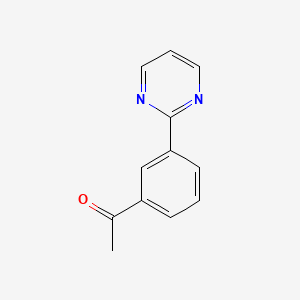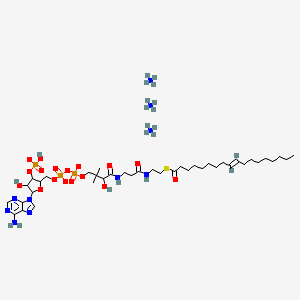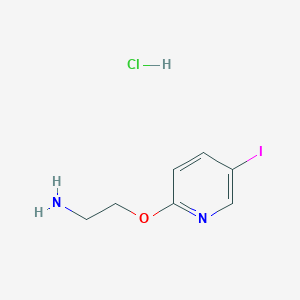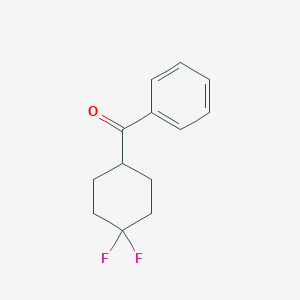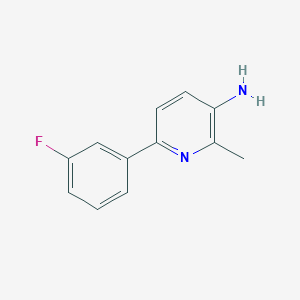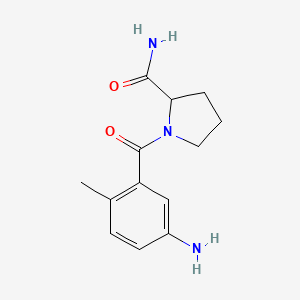
1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
The synthesis of 1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by functionalization. One common method starts with (S)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, which undergoes a series of reactions to introduce the benzoyl and amino groups . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: The compound’s derivatives are used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
1-(5-Amino-2-methylbenzoyl)pyrrolidine-2-carboxamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine-2,5-dione: Used in the synthesis of bioactive molecules with potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(5-amino-2-methylbenzoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-8-4-5-9(14)7-10(8)13(18)16-6-2-3-11(16)12(15)17/h4-5,7,11H,2-3,6,14H2,1H3,(H2,15,17) |
InChI Key |
PWBLPIVLQJYPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)N2CCCC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Hydroxy-7-(1-hydroxypropan-2-yl)-1-methyl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12076109.png)
